(4-((2,3-Difluorophenoxy)methyl)phenyl)boronic acid
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Overview
Description
(4-((2,3-Difluorophenoxy)methyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the difluorophenoxy group enhances its reactivity and makes it a valuable building block in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,3-Difluorophenoxy)methyl)phenyl)boronic acid typically involves the reaction of 2,3-difluorophenol with a suitable boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction, where 2,3-difluorophenol is reacted with 4-bromomethylphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in an appropriate solvent like toluene or DMF .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-((2,3-Difluorophenoxy)methyl)phenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation and reduction reactions yield corresponding oxidized or reduced derivatives .
Scientific Research Applications
(4-((2,3-Difluorophenoxy)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-((2,3-Difluorophenoxy)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenylboronic acid: Another difluorinated boronic acid used in similar coupling reactions.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, offering different electronic properties and reactivity.
Phenylboronic acid: A simpler boronic acid without fluorine substitution, commonly used in various organic reactions.
Uniqueness
(4-((2,3-Difluorophenoxy)methyl)phenyl)boronic acid is unique due to the presence of the difluorophenoxy group, which enhances its reactivity and selectivity in cross-coupling reactions. This makes it a valuable tool in the synthesis of complex molecules, particularly in pharmaceutical and material science research .
Properties
Molecular Formula |
C13H11BF2O3 |
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Molecular Weight |
264.03 g/mol |
IUPAC Name |
[4-[(2,3-difluorophenoxy)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H11BF2O3/c15-11-2-1-3-12(13(11)16)19-8-9-4-6-10(7-5-9)14(17)18/h1-7,17-18H,8H2 |
InChI Key |
OYAQXWAJAIZNQP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)F)(O)O |
Origin of Product |
United States |
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